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Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic

properties of SH1573, a novel and selective inhibitor of mutant isocitrate dehydrogenase 2

(mIDH2). The data presented is compiled from comprehensive preclinical studies in various

animal models, offering critical insights for researchers and professionals in the field of drug

development.

Executive Summary
SH1573 is an orally active inhibitor of the mIDH2 R140Q protein, which plays a crucial role in

the pathogenesis of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated

that SH1573 effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG) in both in vitro

and in vivo models.[1][2] Pharmacokinetic assessments in animal models, including rats and

monkeys, have revealed that SH1573 possesses favorable properties such as high oral

bioavailability, extensive tissue distribution, and good metabolic stability, supporting its

advancement into clinical trials.[1]

Signaling Pathway of SH1573
SH1573 exerts its therapeutic effect by selectively targeting and inhibiting the mutated IDH2

enzyme, thereby blocking the abnormal production of 2-HG. This action helps to restore normal
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cellular differentiation in cancer cells.
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Caption: Mechanism of action of SH1573 in mIDH2-mutated AML.

Pharmacokinetic Parameters
The pharmacokinetic profile of SH1573 was evaluated in Sprague-Dawley rats and

cynomolgus monkeys. The key parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of SH1573
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Species Dose (mg/kg)
Clearance
(mL/min/kg)

Elimination
Half-life (h)

Steady-State
Volume of
Distribution
(L/kg)

Rat 1
25.6% of liver
blood flow

16.3
24.1 times
total liquid
volume

Monkey 1
4.3% of liver

blood flow
12.2

3.02 times total

liquid volume

Data sourced from a preclinical study on SH1573.[1]

Table 2: Oral Pharmacokinetic Parameters and Accumulation of SH1573

Species
Dosing
Regimen

Cmax Fold
Increase (Day
14 vs Day 1)

AUC₀₋₂₄h Fold
Increase (Day
14 vs Day 1)

Accumulation

Rat Not specified 2.4 2.2
No significant
accumulation

Monkey Not specified 5.0 5.4
Accumulation

observed

Data sourced from a preclinical study on SH1573.[1]

Experimental Protocols
The following section details the methodologies employed in the preclinical pharmacokinetic

studies of SH1573.

Species: Sprague-Dawley rats and cynomolgus monkeys were used for pharmacokinetic

studies.[1]

Housing: Animals were housed in standard conditions with controlled temperature, humidity,

and light-dark cycles.
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Ethics: All animal experiments were conducted in accordance with institutional animal care

and use committee guidelines.

The general workflow for the pharmacokinetic studies is illustrated below.
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Caption: Experimental workflow for pharmacokinetic studies of SH1573.

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for

the quantification of SH1573 in plasma and tissue samples.[2]
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Sample Preparation: Plasma samples were typically processed by protein precipitation

followed by centrifugation.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
SH1573 demonstrated high oral bioavailability.[1] The plasma protein binding of SH1573 was

found to be greater than 99.5% in plasma from mice, rats, monkeys, and humans.[1]

In rats, SH1573 was detected in all tissues analyzed, with preferential distribution to the liver,

fat, stomach, small intestine (duodenum), kidney, and lung.[1] Notably, SH1573 was able to

penetrate the blood-brain barrier, although intracerebral levels were approximately 15.65-fold

lower than those in the bone marrow.[1]

In Vitro: Four oxidative metabolites of SH1573 were identified in liver microsomes from

humans, monkeys, dogs, rats, and mice.[1]

In Vivo (Rats): The primary metabolic pathways in rats were identified as mono-oxidation and

glucuronic acid binding.[1] Sixteen metabolites were detected in addition to the parent drug.

[1]

In Vivo (Monkeys): Five metabolites were detected in the plasma of monkeys, with the parent

drug being the predominant form.[1]

Excretion of SH1573 was primarily through the feces.[1] In a study using radiolabeled

[¹⁴C]SH1573 in rats, 95.7% of the administered radioactivity was recovered in the feces over

168 hours, with a total recovery of 98.0% in both urine and feces.[1] Biliary excretion accounted

for 5.67% of the dose within 48 hours.[1]

Conclusion
The preclinical data on SH1573 indicate a favorable pharmacokinetic profile, characterized by

high oral bioavailability, wide tissue distribution including penetration of the blood-brain barrier,

and efficient metabolic clearance primarily through the fecal route. These properties, combined
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with its potent and selective inhibition of mIDH2, underscore its potential as a therapeutic agent

for mIDH2-mutated malignancies. The findings from these animal studies have provided a

strong rationale for the initiation of clinical trials.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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